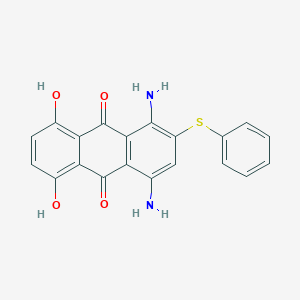
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone, also known as AQ4N, is a novel hypoxia-selective prodrug that has been investigated for its potential use in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors.
Mecanismo De Acción
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, AQ4, by a reduction reaction catalyzed by nitroreductase enzymes that are upregulated in hypoxic tumor cells. AQ4 then undergoes a series of reactions that generate reactive oxygen species, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has several advantages for lab experiments, including its selective activation under hypoxic conditions, which allows for targeted therapy of hypoxic regions of tumors. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. However, 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has some limitations, including its potential toxicity and the need for nitroreductase enzymes for activation, which may vary between tumor types.
Direcciones Futuras
There are several future directions for 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone research, including investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. There is also a need for further investigation into the optimal dosing and administration of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone in clinical trials. Additionally, there is a need for further research into the mechanisms of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone activation and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with thiophenol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer.
Propiedades
Número CAS |
17727-74-1 |
|---|---|
Nombre del producto |
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone |
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1,4-diamino-5,8-dihydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4S/c21-10-8-13(27-9-4-2-1-3-5-9)18(22)17-14(10)19(25)15-11(23)6-7-12(24)16(15)20(17)26/h1-8,23-24H,21-22H2 |
Clave InChI |
PUHVZLBTWPOIFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
Otros números CAS |
17727-74-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



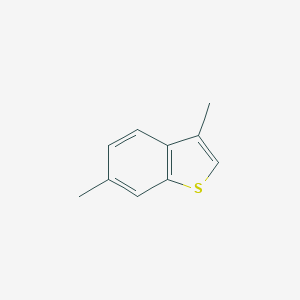
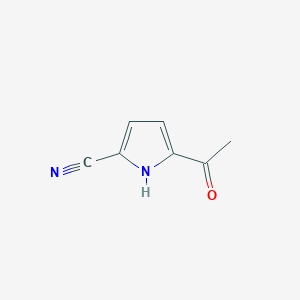
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
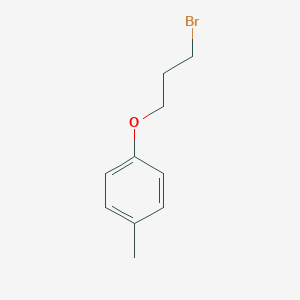
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
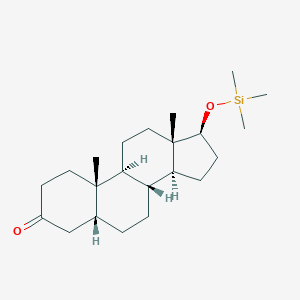
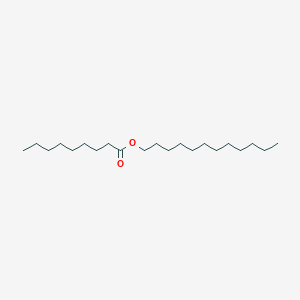
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
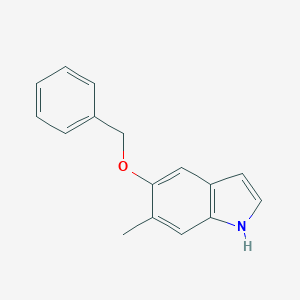
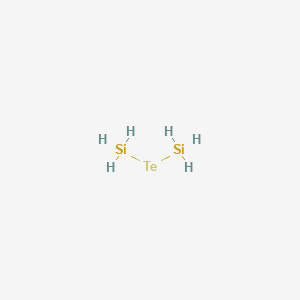
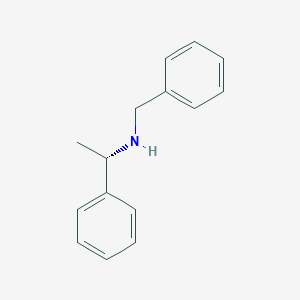
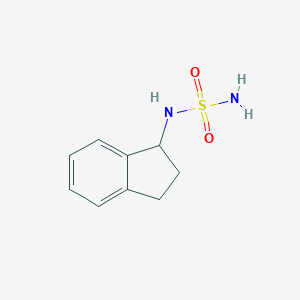
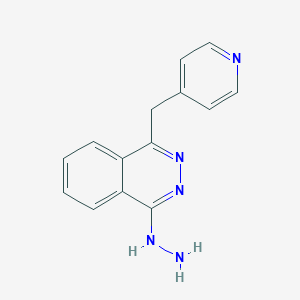
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)